molecular formula C7H4BrN3O2 B1517218 6-Bromo-8-nitroimidazo[1,2-a]pyridine CAS No. 1031927-16-8

6-Bromo-8-nitroimidazo[1,2-a]pyridine

Cat. No. B1517218
M. Wt: 242.03 g/mol
InChI Key: VJQWZCOWPZAAFG-UHFFFAOYSA-N
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Description

6-Bromo-8-nitroimidazo[1,2-a]pyridine is a chemical compound with the empirical formula C7H4BrN3O2 and a molecular weight of 242.03 . It is typically provided in solid form .


Molecular Structure Analysis

The InChI code for 6-Bromo-8-nitroimidazo[1,2-a]pyridine is 1S/C7H4BrN3O2/c8-5-3-6(11(12)13)7-9-1-2-10(7)4-5/h1-4H .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Bromo-8-nitroimidazo[1,2-a]pyridine are not available, there are studies on related compounds. For example, a Suzuki-Miyaura coupling reaction was studied and optimized from a 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine substrate .


Physical And Chemical Properties Analysis

6-Bromo-8-nitroimidazo[1,2-a]pyridine is a solid at room temperature . It has a molecular weight of 242.03 .

Scientific Research Applications

Synthesis of New Derivatives

6,8-Dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine has been prepared and subjected to SRN1 reactions with different nucleophiles, showcasing the compound's utility in synthesizing novel derivatives. This work highlighted the first S RN 1 reaction on the pyridine part of the imidazo[1,2-a]pyridine, marking a significant contribution to heterocyclic chemistry (Vanelle, Szabo, & Crozet, 2008).

Advancements in Cross-Coupling Reactions

A rapid and high-yielding synthesis of various 6-aryl-2-arylsulfonylmethyl-3-nitroimidazo[1,2-a]pyridines via Suzuki cross-coupling in an aqueous medium has been described. This method features microwave irradiation without organic co-solvents, showcasing the compound's versatility in modern organic synthesis (Crozet, Castera-Ducros, & Vanelle, 2006).

Repositioning for Neglected Tropical Diseases

Research has explored the repositioning of 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives, initially studied for tuberculosis, for the treatment of visceral leishmaniasis. This study identified a potential first-in-class drug candidate for visceral leishmaniasis, emphasizing the compound's potential in addressing neglected tropical diseases (Thompson et al., 2016).

Antitrypanosomatid Activity

Further studies have identified 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules. Through bioactivation by type 1 nitroreductases, these compounds have shown promise against trypanosomatid diseases, providing insights into the molecular design of new therapeutics (Fersing et al., 2018).

Safety And Hazards

6-Bromo-8-nitroimidazo[1,2-a]pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

While specific future directions for 6-Bromo-8-nitroimidazo[1,2-a]pyridine are not available, there are studies on related compounds that could provide insights. For example, a Suzuki-Miyaura coupling reaction was studied and optimized from a 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine substrate, which could potentially be applied to 6-Bromo-8-nitroimidazo[1,2-a]pyridine .

properties

IUPAC Name

6-bromo-8-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-5-3-6(11(12)13)7-9-1-2-10(7)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQWZCOWPZAAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-nitroimidazo[1,2-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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